An In-depth Technical Guide to (S)-3-Thienylglycine: Chemical Properties, Structure, and Biological Interactions
An In-depth Technical Guide to (S)-3-Thienylglycine: Chemical Properties, Structure, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Thienylglycine is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and pharmacology. Its structural uniqueness, conferred by the presence of a thiophene ring, makes it a valuable chiral building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological interactions of (S)-3-Thienylglycine, with a focus on data relevant to researchers and drug development professionals.
Chemical Properties and Structure
(S)-3-Thienylglycine, with the CAS number 1194-87-2, is a white to off-white solid. Its chemical structure features a chiral center at the alpha-carbon, attached to an amino group, a carboxylic acid group, a hydrogen atom, and a thiophen-3-yl group.
Physicochemical Data
A summary of the key physicochemical properties of (S)-3-Thienylglycine is presented in the table below for easy reference and comparison.
| Property | Value |
| IUPAC Name | (2S)-2-amino-2-(thiophen-3-yl)acetic acid |
| Molecular Formula | C₆H₇NO₂S |
| Molecular Weight | 157.19 g/mol |
| Melting Point | 218-221 °C[1] |
| Boiling Point (Predicted) | 317.5 ± 32.0 °C at 760 mmHg[1] |
| Density (Predicted) | 1.418 ± 0.06 g/cm³[1] |
| pKa (Predicted) | 1.89 ± 0.10[1] |
| Solubility | Sparingly soluble in water[1] |
Structural Representation
The three-dimensional structure of (S)-3-Thienylglycine is crucial for its biological activity, determining its interaction with target proteins.
Caption: Chemical structure of (S)-3-Thienylglycine.
Experimental Protocols
General Strecker Synthesis for α-Amino Acids
The Strecker synthesis is a classic method for preparing α-amino acids. A generalized workflow is as follows:
Caption: Generalized workflow for Strecker synthesis.
Methodology:
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Imine Formation: Thiophene-3-carbaldehyde is reacted with ammonia (or an ammonium salt like ammonium chloride) to form the corresponding imine.
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Nitrile Addition: A cyanide source, such as potassium cyanide, is added to the imine, resulting in the formation of an α-aminonitrile.
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Hydrolysis: The α-aminonitrile is then subjected to acid hydrolysis, which converts the nitrile group into a carboxylic acid, yielding a racemic mixture of 3-Thienylglycine.
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Resolution: The racemic mixture is then resolved to isolate the desired (S)-enantiomer. This can be achieved through various methods, including enzymatic resolution or by forming diastereomeric salts with a chiral resolving agent.
Enzymatic Synthesis
Enzymatic methods offer a highly enantioselective route to (S)-amino acids. Transaminases are commonly employed for this purpose.
Caption: Enzymatic synthesis workflow.
Methodology:
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Substrate Preparation: The corresponding α-keto acid, 3-(thiophen-3-yl)-2-oxopropanoic acid, is required as the starting material.
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Transamination: A suitable transaminase enzyme is used to catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to the α-keto acid. The stereoselectivity of the enzyme ensures the formation of the (S)-enantiomer.
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Purification: The final product is then purified from the reaction mixture.
Biological Activity and Signaling Pathways
(S)-3-Thienylglycine is recognized for its role as a modulator of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, where glycine acts as a co-agonist. Its interaction with these receptors is a key area of research for the development of therapeutics for neurological and psychiatric disorders.
Modulation of NMDA Receptor Signaling
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. For the channel to open, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. (S)-3-Thienylglycine can act as a modulator at the glycine binding site on the GluN1 subunit of the NMDA receptor.
Caption: Modulation of NMDA receptor by (S)-3-Thienylglycine.
The binding of (S)-3-Thienylglycine to the glycine site can either mimic or antagonize the effect of glycine, depending on its specific binding mode and the receptor subtype. This modulation can lead to either an enhancement or a reduction of the NMDA receptor-mediated calcium influx, thereby influencing downstream signaling cascades involved in synaptic plasticity and neuronal excitability. The precise nature of this modulation by (S)-3-Thienylglycine is an active area of investigation.
Interaction with Glycine Receptors
In addition to its effects on NMDA receptors, (S)-3-Thienylglycine may also interact with inhibitory glycine receptors (GlyRs). These are ligand-gated chloride channels that mediate fast inhibitory neurotransmission, primarily in the spinal cord and brainstem.
Caption: Potential interaction with the Glycine receptor.
The interaction of (S)-3-Thienylglycine with GlyRs is less well-characterized than its effects on NMDA receptors. It could potentially act as an agonist, partial agonist, or antagonist at these receptors, thereby influencing inhibitory neurotransmission. Further research is needed to elucidate the specific effects and subtype selectivity of (S)-3-Thienylglycine at glycine receptors.
Conclusion
(S)-3-Thienylglycine is a molecule of considerable interest due to its unique structure and its potential to modulate key receptors in the central nervous system. This guide has summarized the core chemical properties and provided an overview of potential synthetic routes and biological interactions. For researchers and drug development professionals, (S)-3-Thienylglycine represents a promising scaffold for the design of novel therapeutics targeting a range of neurological and psychiatric conditions. Further investigation into its specific pharmacological profile and the development of efficient, scalable synthetic methods will be crucial for realizing its full therapeutic potential.
